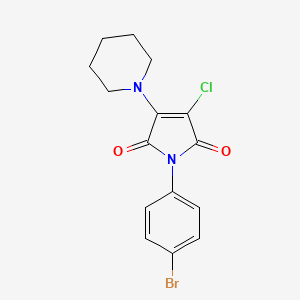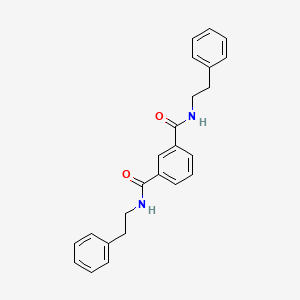
N-(4-bromophenyl)-2-chloro-4-nitrobenzamide
Overview
Description
N-(4-bromophenyl)-2-chloro-4-nitrobenzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it a valuable tool for studying various biological processes.
Scientific Research Applications
N-(4-bromophenyl)-2-chloro-4-nitrobenzamide has been used in various scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound is known to bind to specific proteins and enzymes, which allows researchers to study their function and activity. Additionally, N-(4-bromophenyl)-2-chloro-4-nitrobenzamide has been used to investigate the effects of various drugs and compounds on biological processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-chloro-4-nitrobenzamide involves its binding to specific proteins and enzymes. This binding can result in the inhibition or activation of these molecules, which can have various effects on biological processes. Additionally, N-(4-bromophenyl)-2-chloro-4-nitrobenzamide has been shown to induce cell death in certain cancer cell lines, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromophenyl)-2-chloro-4-nitrobenzamide can vary depending on the specific protein or enzyme it binds to. However, some general effects of this compound include the inhibition or activation of various cellular processes, such as protein synthesis, cell signaling, and enzyme activity. Additionally, N-(4-bromophenyl)-2-chloro-4-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromophenyl)-2-chloro-4-nitrobenzamide in lab experiments is its specificity for certain proteins and enzymes. This allows researchers to study the function and activity of these molecules in a more targeted manner. Additionally, N-(4-bromophenyl)-2-chloro-4-nitrobenzamide has been shown to be relatively stable and easy to work with in lab settings.
However, there are also limitations to using N-(4-bromophenyl)-2-chloro-4-nitrobenzamide in lab experiments. One limitation is its potential toxicity, particularly in higher concentrations. Additionally, the effects of this compound can vary depending on the specific protein or enzyme it binds to, which can make it difficult to interpret results.
Future Directions
There are many potential future directions for the study of N-(4-bromophenyl)-2-chloro-4-nitrobenzamide. One area of interest is the development of new compounds based on the structure of N-(4-bromophenyl)-2-chloro-4-nitrobenzamide, which may have improved specificity or efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound, particularly in relation to its effects on cancer cells. Finally, the potential applications of N-(4-bromophenyl)-2-chloro-4-nitrobenzamide in drug discovery and development should continue to be explored.
properties
IUPAC Name |
N-(4-bromophenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(19)20)7-12(11)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIIWOFVRHVZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3743506.png)



![N-{[(3-chlorophenyl)amino]carbonyl}-N'-cyclohexylidenebenzohydrazide](/img/structure/B3743533.png)

![4-bromo-3-[(diethylamino)sulfonyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3743545.png)
